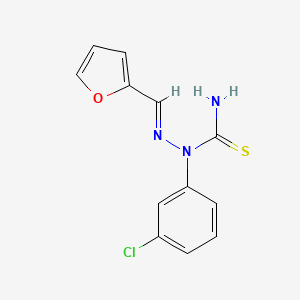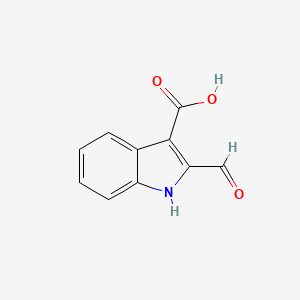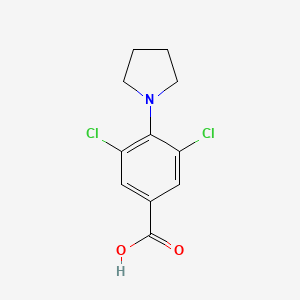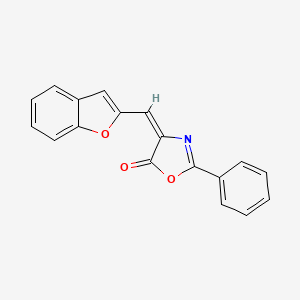![molecular formula C10H14N2O3S B12896997 5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-35-8](/img/structure/B12896997.png)
5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles involves the cyclization of 2-alkynone O-methyl oximes in the presence of a catalyst such as (IPr)AuCl and AgOTs . This reaction proceeds smoothly at room temperature and yields the desired isoxazole scaffold.
Industrial Production Methods
Industrial production of isoxazole derivatives, including 5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate, often employs scalable and efficient synthetic routes. For example, solvent-free synthesis under ball-milling conditions has been developed for the production of 3,5-isoxazoles . This method uses terminal alkynes and hydroxyimidoyl chlorides with a recyclable Cu/Al2O3 nanocomposite catalyst, providing moderate to excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dimethylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Some isoxazole compounds exhibit anti-inflammatory and analgesic activities.
Industry: Isoxazole derivatives are used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with various biological receptors, contributing to its pharmacological effects. The dimethylcarbamate moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles
- 3-amino-5-methyl-isoxazole
- 2-chloro-N-(5-methyl-isoxazol-3-yl) acetamide
Uniqueness
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to the presence of the allylthio group and dimethylcarbamate moiety, which are not commonly found in other isoxazole derivatives
Eigenschaften
CAS-Nummer |
89661-35-8 |
|---|---|
Molekularformel |
C10H14N2O3S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
[5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-4-5-16-7-8-6-9(11-15-8)14-10(13)12(2)3/h4,6H,1,5,7H2,2-3H3 |
InChI-Schlüssel |
DGKKZFBGRXEVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=NOC(=C1)CSCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)




![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)

![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
